SR18662 is a novel small molecule identified as a potent inhibitor of Krüppel-like factor 5, a transcription factor implicated in the progression of colorectal cancer. This compound has shown significant efficacy in reducing the growth and proliferation of colorectal cancer cells, outperforming its analogs in various assays. The compound's structure is characterized by a specific arrangement of functional groups that enhance its biological activity.
SR18662 was developed through a high-throughput screening strategy aimed at identifying inhibitors of Krüppel-like factor 5. It emerged from optimization efforts based on the structure of another compound, ML264, which also targets this transcription factor. The compound's synthesis and subsequent biological evaluations were reported in various studies focusing on its effects on colorectal cancer cells and potential therapeutic applications .
SR18662 is classified as a small molecule inhibitor and specifically targets Krüppel-like factor 5. Its chemical structure can be described as (E)-3-(3,4-dichlorophenyl)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)acrylamide. The compound has been studied primarily in the context of cancer therapy, particularly for colorectal cancer .
The synthesis of SR18662 involves a three-step process:
The molecular structure of SR18662 features several key components:
SR18662 participates in several chemical reactions primarily related to its mechanism of action against colorectal cancer cells:
The mechanism through which SR18662 exerts its effects involves:
Relevant data from studies indicate that SR18662 maintains structural integrity under physiological conditions while effectively targeting its biological pathways .
SR18662 holds promise for scientific applications primarily in oncology:
Further research into SR18662 could lead to enhanced understanding and development of targeted therapies for colorectal cancer and possibly other malignancies associated with aberrant Krüppel-like factor 5 activity .
SR18662 represents a strategic advance in targeted cancer therapeutics, specifically engineered as a second-generation inhibitor of Krüppel-like factor 5 (KLF5). This small molecule (chemical formula: C₁₆H₁₉Cl₂N₃O₄S; molecular weight: 420.31 Da; CAS# 2505001-62-5) emerged from systematic structure-activity relationship (SAR) optimization of the prototype compound ML264 [1] [3] [6]. Its discovery addresses a critical gap in oncology: the scarcity of pharmacologic agents targeting transcription factors historically considered "undruggable." KLF5 belongs to the SP/KLF zinc-finger transcription factor family and regulates fundamental cellular processes, including proliferation, stemness, and apoptosis. Unlike kinase inhibitors that dominate targeted therapy, SR18662 operates at the transcriptional level, disrupting oncogenic signaling networks upstream of conventional targets [1] [9]. The compound’s physicochemical properties—including stability at ambient temperature and solubility in DMSO (125 mg/mL)—facilit its experimental application [3] [6].
Table 1: Key Characteristics of SR18662
Property | Value |
---|---|
Chemical Formula | C₁₆H₁₉Cl₂N₃O₄S |
Molecular Weight | 420.31 g/mol |
CAS Number | 2505001-62-5 |
Solubility | 125 mg/mL in DMSO |
IC₅₀ against KLF5 | 4.4 nM |
Purity (Commercial Sources) | >98% |
KLF5 is genomically amplified and overexpressed in >60% of human colorectal cancers (CRC), where it drives aggressive tumor phenotypes through modulation of proliferative and survival pathways [1] [2]. Mechanistically, KLF5 integrates signals from oncogenic cascades:
Genetic evidence solidifies KLF5 as a therapeutic target: haploinsufficiency of Klf5 in ApcMin/+ mice reduces intestinal polyp burden by >50%, while deletion in KRAS-mutant models abrogates tumorigenesis [1] [2]. Crucially, KLF5 suppression spares normal intestinal crypts, suggesting a favorable therapeutic index. Despite this, no KLF5-directed therapies reached clinical trials before SR18662’s development, underscoring the compound’s innovative potential [1] [5].
This analysis comprehensively evaluates SR18662 as a novel KLF5 inhibitor, with three focused objectives:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5